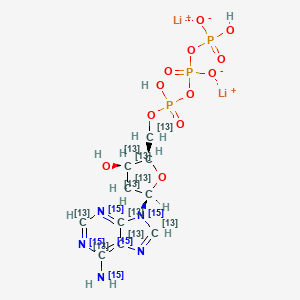
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is a labeled nucleotide analog used extensively in scientific research. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool for various biochemical and molecular biology studies. It is primarily used in DNA synthesis and replication studies due to its role as a substrate for DNA polymerases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyadenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenine, which is then converted into labeled deoxyadenosine. This labeled deoxyadenosine is subsequently phosphorylated to produce the triphosphate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to ensure high yield and purity, with stringent quality control measures to verify the isotopic labeling and chemical integrity of the final product .
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long DNA strands during DNA synthesis
Common Reagents and Conditions
Common reagents used in these reactions include DNA polymerases, nucleases, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 20°C to 37°C .
Major Products Formed
The major products formed from these reactions include extended DNA strands during DNA synthesis and various nucleotide fragments during hydrolysis .
科学的研究の応用
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled nucleotides for research and development
作用機序
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves its incorporation into DNA strands by DNA polymerases. The labeled nucleotide is recognized by the polymerase enzyme and added to the growing DNA strand, allowing researchers to track and study DNA synthesis and replication processes. The stable isotopes of carbon and nitrogen provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate (dATP): The non-labeled version of the compound.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5 (dilithium): Another labeled nucleotide used in similar studies.
2’-Deoxycytidine-5’-triphosphate-13C10,15N5 (dilithium): A labeled nucleotide analog used in DNA synthesis
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis of DNA synthesis and replication. The incorporation of carbon-13 and nitrogen-15 isotopes provides a distinct advantage in studies requiring high sensitivity and specificity .
特性
分子式 |
C10H14Li2N5O12P3 |
|---|---|
分子量 |
518.0 g/mol |
IUPAC名 |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChIキー |
DZFNPQTVLDNJGV-JBUBOCNHSA-L |
異性体SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


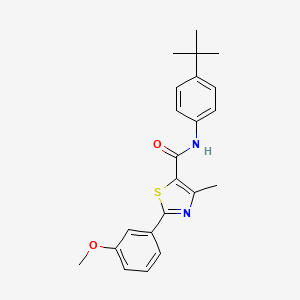

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
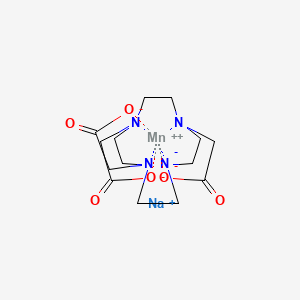

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

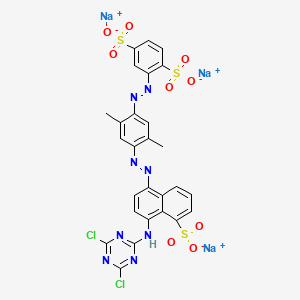
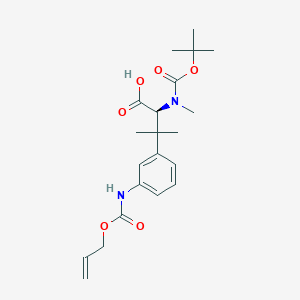
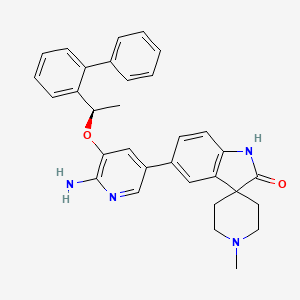
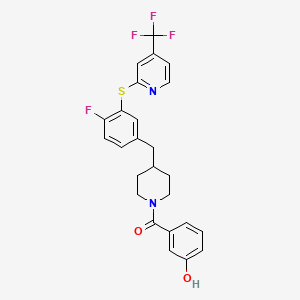
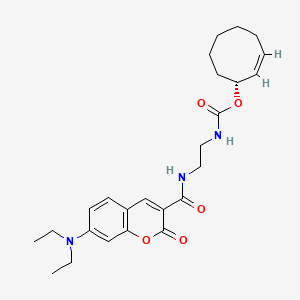
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
